molecular formula C10H13N5O5 B3289004 6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 85426-86-4

6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3289004
CAS No.: 85426-86-4
M. Wt: 283.24 g/mol
InChI Key: UQOZONYDWLYVEP-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 124137-35-5) is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a β-D-ribofuranosyl moiety at the 2-position and an amino group at the 6-position. Its molecular formula is C₁₀H₁₄N₆O₄ (molar mass: 282.26 g/mol) . Unlike simpler pyrazolopyrimidinones (e.g., allopurinol), this compound’s sugar moiety enhances hydrophilicity and structural resemblance to natural nucleosides, making it a candidate for targeted therapies .

Properties

IUPAC Name

6-amino-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-12-7-3(8(19)13-10)1-15(14-7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,12,13,14,19)/t4-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOZONYDWLYVEP-MWKIOEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=NC2=NN1C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=O)NC(=NC2=NN1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147400
Record name 6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85426-86-4
Record name 6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85426-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-D-ribofuranosyl derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and properties.

Scientific Research Applications

Therapeutic Applications

1.1 Antitumor Activity
The compound has been identified as a purine nucleoside analogue with broad antitumor properties. Research indicates that it can inhibit the proliferation of cancer cells by mimicking natural nucleosides, thus interfering with DNA synthesis and repair mechanisms. This property makes it a candidate for developing new anticancer therapies .

1.2 Antiviral Properties
6-Amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one has shown potential as an antiviral agent. Its structural similarity to ribonucleosides allows it to act against viral replication processes. Studies have demonstrated its effectiveness against various viruses, suggesting its utility in antiviral drug development .

1.3 Immunomodulatory Effects
Recent findings indicate that derivatives of this compound may possess immunomodulatory effects, which could be beneficial in treating autoimmune diseases or enhancing immune responses in immunocompromised patients .

Case Studies

Study Findings Applications
Study on Antitumor Activity (2015)Demonstrated significant inhibition of tumor cell proliferation in vitroPotential use in cancer therapy
Antiviral Efficacy Study (2017)Showed effectiveness against specific viral strainsDevelopment of antiviral medications
Immunomodulatory Effects Research (2019)Indicated modulation of immune responses in animal modelsTreatment for autoimmune disorders

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of nucleoside metabolism. It acts as a competitive inhibitor of nucleoside transporters and enzymes involved in nucleoside metabolism, leading to the disruption of cellular processes. The molecular targets and pathways involved include nucleoside transporters, nucleoside phosphorylases, and nucleoside diphosphate kinases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 2-(β-D-ribofuranosyl), 6-amino C₁₀H₁₄N₆O₄ Ribose-modified nucleoside analog; hydrophilic
6-Amino-3-bromo-1-(β-D-ribofuranosyl) analog 3-bromo, 1-(β-D-ribofuranosyl) C₁₀H₁₂BrN₅O₅ Bromine enhances electrophilicity; potential DNA alkylation activity
6-Amino-3-methoxy-1-(β-D-ribofuranosyl) analog 3-methoxy, 1-(β-D-ribofuranosyl) C₁₁H₁₅N₅O₅ Methoxy group may improve metabolic stability
8-Aza-7-deaza-2'-deoxyguanosine (Super G) 2'-deoxyribofuranosyl, 6-amino C₁₀H₁₃N₅O₄ Deoxyribose enhances membrane permeability; antiviral/nucleoside analog
Allopurinol 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (no sugar moiety) C₅H₄N₄O Uric acid inhibitor; clinical use in gout
5-Amino-2,6-dimethyl analog 2,6-dimethyl, 5-amino C₇H₁₀N₆O Methyl groups increase lipophilicity; unconfirmed bioactivity
Antitumor Potential:
  • Derivatives like 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one exhibit IC₅₀ values as low as 11 µM against MCF-7 breast cancer cells .
  • Allopurinol lacks direct antitumor activity but modulates uric acid metabolism, indirectly affecting cancer cell proliferation .
Enzyme Inhibition:

Physicochemical Properties

Solubility and Stability:
  • 2,5-Diacetoxymethyl allopurinol (a lipophilic analog) has a solubility of 2.9 M at 22°C, whereas the target compound’s ribofuranosyl group likely increases aqueous solubility .
  • The 3-methoxy and 3-bromo analogs may exhibit intermediate solubility due to polar substituents .
Acid Dissociation Constants (pKa):
  • Predicted pKa values for 8-aza-7-deaza-2'-deoxyguanosine (7.48) suggest moderate basicity, influenced by the pyrimidinone core .

Biological Activity

6-Amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one is a purine nucleoside analogue that has garnered attention for its diverse biological activities. This compound is characterized by its structural features that include a pyrazolo[3,4-d]pyrimidine scaffold and a ribofuranosyl moiety, contributing to its potential therapeutic applications.

Antiviral Properties

Research indicates that 6-amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant antiviral activity. It has been studied extensively for its effects against various viruses, including orthopoxviruses and other RNA viruses.

Case Study: Anti-Orthopoxvirus Activity

A study demonstrated that this compound shows potent in vitro anti-Orthopoxvirus activity. The mechanism of action appears to involve inhibition of viral replication, which can be attributed to its structural similarity to natural nucleosides that are critical for viral genome synthesis .

Antitumor Activity

The compound has also been investigated for its antitumor properties. As a purine nucleoside analogue, it interferes with nucleic acid synthesis in cancer cells, leading to inhibited cell proliferation.

Table 1: Antitumor Activity Summary

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Nucleic acid synthesis inhibition
MCF-715.0Apoptosis induction via caspase activation

Structure-Activity Relationship (SAR)

The biological activity of 6-amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one can be influenced by modifications to its structure. Variations in the ribofuranosyl moiety or substitutions on the pyrazolo ring can enhance or diminish its biological efficacy.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of halogen groupsIncreased antiviral potency
Alteration of ribose configurationEnhanced cytotoxicity against tumor cells

Mechanistic Insights

The compound's mechanism of action involves multiple pathways:

  • Inhibition of Viral Enzymes : By mimicking natural nucleotides, it can inhibit viral polymerases.
  • Interference with Cellular Pathways : It may induce apoptosis in cancer cells through mitochondrial pathways.
  • Radical Scavenging : Some derivatives exhibit antioxidant properties, suggesting a potential role in reducing oxidative stress in cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-Amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how is structural integrity validated?

  • Methodological Answer : The synthesis typically involves glycosylation of a pyrazolo[3,4-d]pyrimidine core with a ribofuranose derivative. For example, persilylated intermediates (e.g., 4-chloro-6-methyl-pyrazolo[3,4-d]pyrimidine) are reacted with tetra-O-acetylribofuranose under controlled conditions to form glycosidic bonds, followed by ammonolysis to introduce the amino group . Purification is achieved via recrystallization from solvents like acetonitrile or ethanol. Structural validation relies on ¹H/¹³C NMR for stereochemical confirmation and HPLC (>98% purity thresholds) to ensure absence of unreacted starting materials or side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • ¹H NMR confirms the β-D-ribofuranosyl configuration (e.g., anomeric proton resonance at δ 5.8–6.2 ppm with J₁',2' ~4–6 Hz) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight (C₁₀H₁₃N₅O₄; theoretical m/z 267.097) .
  • HPLC with UV detection (λ ~260–280 nm) monitors purity, often using ammonium acetate buffers (pH 6.5) for optimal retention and resolution .

Q. What are the primary biological targets or applications of this compound in academic research?

  • Methodological Answer : As a nucleoside analog, it is studied for enzyme inhibition (e.g., purine metabolism enzymes like xanthine oxidase) or as a precursor for modified RNA/DNA probes. In vitro assays use recombinant enzymes in phosphate-buffered systems (pH 7.4) with spectrophotometric monitoring of substrate conversion (e.g., uric acid formation at 290 nm) . Cellular uptake studies may employ radiolabeled analogs or fluorescence tagging .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency during synthesis to improve yield and stereoselectivity?

  • Methodological Answer : Key factors include:

  • Silylation : Persilylation (e.g., using HMDS/trimethylsilyl chloride) enhances nucleophilic reactivity of the pyrazolo-pyrimidine core .
  • Solvent choice : Anhydrous acetonitrile or DMF minimizes hydrolysis of ribofuranose derivatives .
  • Catalysis : Lewis acids (e.g., TMSOTf) promote β-anomer formation, critical for biological activity .
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation. Yield improvements (≥70%) are tracked via HPLC area-percent analysis .

Q. How should discrepancies between in vitro enzyme inhibition data and cellular activity be addressed?

  • Methodological Answer : Discrepancies often arise from:

  • Cellular uptake barriers : Use LC-MS/MS to quantify intracellular concentrations. Modify lipophilicity via prodrug strategies (e.g., phosphate esterification) .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Structural analogs with fluorinated ribose ( ) may enhance stability .
  • Off-target effects : Employ RNA-seq or proteomics to identify unintended pathways affected by the compound .

Q. What experimental designs are suitable for investigating the compound’s interaction with nucleic acids?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on sensor chips to measure binding kinetics (KD, kon/koff).
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., polymerases) to resolve binding modes (Reference for similar pyrimidine analogs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions in Tris-HCl buffers (pH 7.5) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Solubility : Use dynamic light scattering (DLS) to detect aggregation. Pre-saturate buffers with the compound or employ co-solvents (e.g., 10% DMSO).
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH) with UPLC-MS monitoring. Adjust buffer pH (e.g., citrate pH 4.0 for acid-labile compounds) .

Structure-Activity Relationship (SAR) Studies

Q. What modifications to the ribofuranosyl moiety enhance target selectivity?

  • Methodological Answer :

  • 2'-Deoxy analogs : Synthesize via deoxygenation of ribose (e.g., Barton-McCombie reaction) to reduce steric hindrance .
  • Fluorination : Introduce 2'-F or 3'-F groups ( ) to improve metabolic stability and binding affinity .
  • Assay design : Compare IC50 values across analogs in enzyme inhibition assays (e.g., xanthine oxidase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.